leridistim - 193700-51-5

leridistim

Catalog Number: EVT-1512363
CAS Number: 193700-51-5
Molecular Formula: C8H3F4NO
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of leridistim involves several advanced biotechnological methods. Key steps include:

  1. Recombinant DNA Technology: Leridistim is produced using genetically modified cells that can express the desired protein. This process typically involves inserting the gene coding for the leridistim protein into a suitable expression vector, which is then introduced into host cells such as Chinese hamster ovary cells.
  2. Purification: After expression, the protein is harvested and purified through various chromatography techniques to ensure high purity and activity. Techniques such as affinity chromatography are commonly employed to isolate the protein based on its specific binding properties .
  3. Pegylation: The addition of polyethylene glycol (PEG) chains to leridistim enhances its solubility and stability while reducing immunogenicity and renal clearance. This modification allows for extended half-life and improved therapeutic efficacy .
Molecular Structure Analysis

Leridistim's molecular structure can be characterized by its dual receptor-binding capabilities. It consists of a G-CSF moiety that binds to G-CSF receptors on hematopoietic progenitor cells, promoting neutrophil production, and an IL-3 moiety that enhances hematopoiesis through IL-3 receptor activation.

Structural Data

  • Molecular Weight: Approximately 38 kDa (after pegylation).
  • Amino Acid Sequence: Specific sequences are proprietary but include domains responsible for receptor interaction.
  • Structural Configuration: The protein adopts a specific three-dimensional conformation essential for its biological activity.
Chemical Reactions Analysis

Leridistim undergoes various chemical reactions during its synthesis and modification processes:

  1. Recombinant Expression Reaction: Involves transcription and translation processes within host cells to produce the protein.
  2. Pegylation Reaction: The reaction between leridistim and methoxy-peg-propionaldehyde results in the formation of pegylated leridistim, enhancing its pharmacokinetic profile .
  3. Stability Reactions: Stability studies indicate that pegylated leridistim retains activity under physiological conditions, which is critical for its therapeutic use.
Mechanism of Action

Leridistim exerts its effects through the following mechanisms:

  1. Receptor Binding: It binds with high affinity to both G-CSF and IL-3 receptors on hematopoietic stem cells.
  2. Signal Transduction: Upon binding, it activates intracellular signaling pathways that lead to increased proliferation and differentiation of myeloid progenitor cells into neutrophils.
  3. Enhanced Neutrophil Production: The result is a significant increase in circulating neutrophil levels, which helps reduce the incidence of infections in immunocompromised patients .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a lyophilized powder or solution.
  • Solubility: Highly soluble in aqueous solutions due to pegylation.

Chemical Properties

Relevant Data

Pharmacokinetic studies have shown that pegylated leridistim has an elimination half-life ranging from 7.8 to 33 hours depending on administration routes and patient conditions .

Applications

Leridistim has significant applications in clinical settings:

  1. Cancer Treatment Support: Primarily used to prevent or treat neutropenia in patients undergoing chemotherapy.
  2. Stem Cell Mobilization: It may also be used in mobilizing hematopoietic stem cells for transplantation procedures.
  3. Research Applications: Leridistim serves as a model compound in studies investigating G-CSF and IL-3 receptor interactions and their roles in hematopoiesis.
Molecular Biology of Leridistim

Structural Characterization of Leridistim as a Chimeric Cytokine

Dual Receptor Agonist Architecture: G-CSF and IL-3 Domains

Leridistim (Myelopoietin) is a genetically engineered chimeric cytokine designed to simultaneously engage interleukin-3 (IL-3) and granulocyte colony-stimulating factor (G-CSF) receptors. Its architecture fuses functional domains of human IL-3 and G-CSF into a single polypeptide chain (molecular weight: 34,830 Da), enabling bivalent binding. Surface plasmon resonance studies confirm its ability to bind both receptors concurrently, creating a synergistic signaling complex. This dual-specificity architecture results in enhanced hematopoietic activity compared to native cytokines administered individually or in combination [1] [7].

The binding kinetics reveal critical distinctions:

  • G-CSFR affinity: Comparable to native G-CSF (IC₅₀ = 0.96 nM vs. 1.0 nM)
  • IL-3Rα affinity: Higher than recombinant human IL-3 (rhIL-3) for the isolated α-chain (IC₅₀ = 85 nM vs. 162 nM)
  • Heterodimeric IL-3Rαβc affinity: Enhanced on cells co-expressing G-CSFR (IC₅₀ = 2 nM) versus IL-3Rαβc alone (IC₅₀ = 14 nM) [1] [7]

Table 1: Receptor Binding Affinities of Leridistim

Target ReceptorLeridistim IC₅₀ (nM)Native Cytokine IC₅₀ (nM)
G-CSFR0.96G-CSF: 1.0
IL-3Rα (isolated)85rhIL-3: 162
IL-3Rαβc (co-expressed with G-CSFR)2rhIL-3: 3.5

Signaling studies demonstrate that Leridistim induces:

  • Tyrosine phosphorylation of βc subunits equivalent to IL-3
  • JAK2 activation levels matching G-CSF or IL-3 alone
  • Synergistic neutrophil and platelet regeneration in primates via coordinated receptor dimerization [1] [4].

Recombinant DNA Technology and Protein Engineering Strategies

Leridistim was synthesized using recombinant DNA technology in Escherichia coli. Key engineering steps included:

  • Gene Construction: Codon-optimized sequences for IL-3 and G-CSF domains were fused using PCR-based splicing and inserted into plasmid vectors under T7/lac hybrid promoters [4].
  • Expression System: E. coli BL21(DE3) strains facilitated cytoplasmic expression, yielding inclusion bodies subsequently purified via ion-exchange chromatography [4] [8].
  • Fusion Design: Circular permutation strategies optimized domain orientation to preserve receptor-binding epitopes while eliminating steric hindrance. The chimeric structure maintained native cytokine folding as confirmed by CD spectroscopy [7].

A breakthrough formulation employed DepoFoam multivesicular liposomes for sustained release:

  • Structure: 5–50 μm particles with aqueous chambers (95% aqueous/5% lipid) enabling high Leridistim encapsulation
  • Engineering: Incorporation of tricaprylin triglycerides modulated release kinetics from 4 to 10 days
  • Stability: No structural degradation upon encapsulation, preserving bioactivity in vivo [4].

Post-Translational Modifications and Stability Analysis

As a bacterially expressed protein, Leridistim lacks eukaryotic PTMs (e.g., N-glycosylation), but undergoes critical chemical modifications during purification and formulation:

  • Oxidation Stability: Methionine residues were susceptible to oxidation, necessitating antioxidant buffers during storage [4].
  • Proteolytic Processing: N-terminal methionine cleavage verified by mass spectrometry to ensure authentic N-termini [6] [9].
  • DepoFoam-Induced Stability: Encapsulation prevented aggregate formation and maintained conformational integrity over 14 days at 4°C, confirmed by:
  • Size-exclusion chromatography (SEC-HPLC)
  • Receptor-binding ELISAs
  • In vitro cell proliferation assays [4].

Table 2: Stability Indicators of Leridistim Formulations

ParameterFree LeridistimDepoFoam-Encapsulated
Aggregate Formation>15% after 7 days<5% after 14 days
Receptor Binding Retention70% at day 1095% at day 10
Bioactivity Half-life6–8 hours in vivo9–10 days in vivo

Glycosylation is absent in Leridistim (advantageous for batch consistency), but its stability relies on:

  • Disulfide Bond Integrity: Three conserved pairs (Cys¹⁵⁻Cys⁹⁰, C⁴⁰⁻C¹⁰⁶, C⁷²⁻C¹⁶⁷) confirmed by redox potential buffers
  • Deamidation Resistance: Accelerated stability studies showed minimal Asn/Gln deamidation at pH 5.0–7.0 [3] [6] [9].

Properties

CAS Number

193700-51-5

Product Name

leridistim

Molecular Formula

C8H3F4NO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.